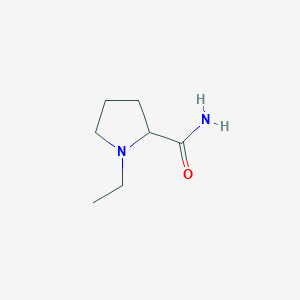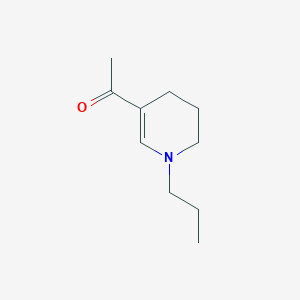
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone
Descripción general
Descripción
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PDP belongs to the class of pyridine compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have antitumor and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of oxidative stress. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Efectos Bioquímicos Y Fisiológicos
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation products in cells. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in cells. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in lab experiments is its high purity and stability. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone can be easily synthesized and purified, making it a reliable compound for research purposes. However, one of the limitations of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone and to determine its efficacy in animal models and human clinical trials. Another area of interest is the development of novel 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone derivatives with improved pharmacological properties. These derivatives may have increased solubility, bioavailability, and selectivity for specific targets, which could enhance their therapeutic potential. Additionally, the use of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in combination with other drugs or therapies may also be explored as a potential treatment strategy.
Propiedades
Número CAS |
118850-65-0 |
|---|---|
Nombre del producto |
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(1-propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h8H,3-7H2,1-2H3 |
Clave InChI |
WENHFASRYOJRFB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(=C1)C(=O)C |
SMILES canónico |
CCCN1CCCC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(1,4,5,6-tetrahydro-1-propyl-3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

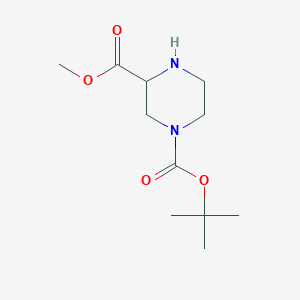
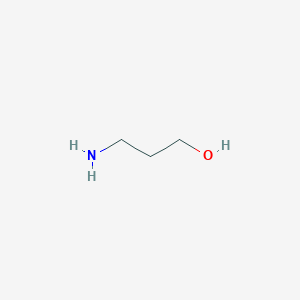
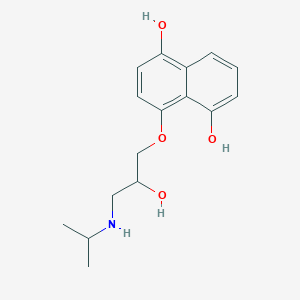
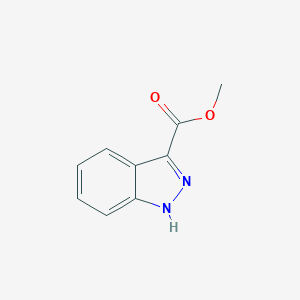


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
